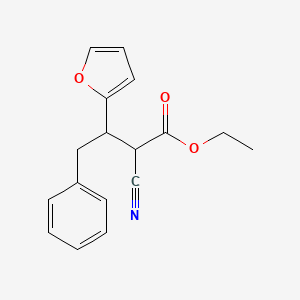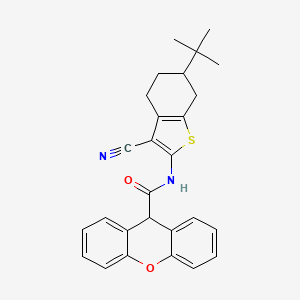
Ethyl 2-cyano-3-(furan-2-yl)-4-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-3-(furan-2-yl)-4-phenylbutanoate is a chemical compound that belongs to the class of cyanoacrylates. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the furan and phenyl groups in its structure makes it a versatile molecule with unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(furan-2-yl)-4-phenylbutanoate typically involves the reaction of ethyl cyanoacetate with furan-2-carbaldehyde and benzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano-3-(furan-2-yl)-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl 2-amino-3-(furan-2-yl)-4-phenylbutanoate.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
Ethyl 2-cyano-3-(furan-2-yl)-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of adhesives and polymer materials due to its cyanoacrylate structure.
Mécanisme D'action
The mechanism of action of Ethyl 2-cyano-3-(furan-2-yl)-4-phenylbutanoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The furan and phenyl groups contribute to the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-cyano-3-(thiophen-2-yl)acrylate
- Ethyl 2-cyano-3-(3-methylthiophen-2-yl)acrylate
- Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate
Uniqueness
Ethyl 2-cyano-3-(furan-2-yl)-4-phenylbutanoate is unique due to the presence of both furan and phenyl groups in its structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications. The furan ring provides aromatic stability, while the phenyl group enhances its reactivity in electrophilic substitution reactions.
Propriétés
Formule moléculaire |
C17H17NO3 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
ethyl 2-cyano-3-(furan-2-yl)-4-phenylbutanoate |
InChI |
InChI=1S/C17H17NO3/c1-2-20-17(19)15(12-18)14(16-9-6-10-21-16)11-13-7-4-3-5-8-13/h3-10,14-15H,2,11H2,1H3 |
Clé InChI |
KMYJGYUGDSWKGF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C#N)C(CC1=CC=CC=C1)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-3-(4-methylphenyl)-1,2-oxazol-5(4H)-one](/img/structure/B11590632.png)
![1-(4-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11590635.png)
![Methyl 2-{4-[(ethoxycarbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11590639.png)
![2-(Adamantan-1-YL)-1-[4-(4-fluorophenyl)piperazin-1-YL]ethan-1-one](/img/structure/B11590643.png)
![2-(3-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11590648.png)
![(5Z)-3-cyclohexyl-5-[4-(diethylamino)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11590652.png)
![methyl (4Z)-4-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11590663.png)
![Ethyl 4-[(4-hexylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B11590668.png)
![8-butyl-4,4-dimethyl-N-pentyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11590673.png)

![6-(4-fluorophenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11590676.png)
![1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11590678.png)
![8-ethyl-4,4-dimethyl-13-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11590696.png)

